Ethyl 3-(3-fluoropyridin-2-yl)propanoate

Description

Ethyl 3-(3-fluoropyridin-2-yl)propanoate is a fluorinated pyridine derivative characterized by a propanoate ester backbone linked to a 3-fluoropyridin-2-yl moiety. This compound is structurally significant due to the electron-withdrawing fluorine atom at the 3-position of the pyridine ring, which influences its electronic properties and reactivity. Such methods likely apply to this compound, with modifications to incorporate fluorine at the pyridine ring.

The compound’s applications are inferred from its structural analogs. For instance, pyridine-propanoate hybrids are intermediates in pharmaceuticals, such as thrombin inhibitors (e.g., Dabigatran etexilate) , and anticancer agents targeting AIMP2-DX2 . The fluorine atom enhances metabolic stability and binding affinity in drug design, making this compound a valuable scaffold in medicinal chemistry.

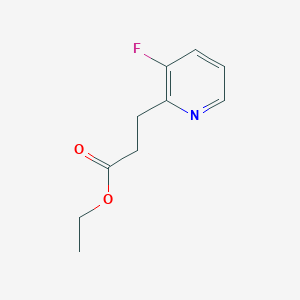

Structure

2D Structure

Properties

IUPAC Name |

ethyl 3-(3-fluoropyridin-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-2-14-10(13)6-5-9-8(11)4-3-7-12-9/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIGTCFQZVNVEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C=CC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Setup and Conditions

- Reactants : 3-fluoro-2-aminopyridine and ethyl acrylate serve as the primary starting materials.

- Solvent : Absolute (anhydrous) ethanol is used as the reaction medium.

- Catalyst : Trifluoromethanesulfonic acid (triflic acid) is employed as a strong acid catalyst.

- Atmosphere : Nitrogen protection is maintained to prevent oxidation or moisture interference.

- Temperature : Reflux in an oil bath at 120–160°C.

- Reaction Time : 16–20 hours to ensure complete conversion.

Stepwise Procedure

- Dissolution : The aminopyridine derivative is dissolved in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

- Addition of Ethyl Acrylate : Ethyl acrylate is added slowly to the solution with stirring.

- Catalyst Addition : Triflic acid is added dropwise to the reaction mixture to catalyze the Michael addition.

- Reflux Reaction : The mixture is refluxed under nitrogen atmosphere for 16–20 hours.

- Workup :

- After completion, the reaction mixture is cooled.

- Washed with petroleum ether at 35–40°C under reduced pressure (0.09–0.1 MPa) to remove impurities.

- Purification :

- The concentrated solution is washed with a mixture of petroleum ether and ethyl acetate (volume ratios ranging from 5:1 to 10:1 depending on scale).

- Recrystallization is performed to obtain white flaky or plate-like crystals of ethyl 3-(3-fluoropyridin-2-yl)propanoate.

- The product is isolated by suction filtration.

Reaction Parameters and Optimization

| Parameter | Range/Value | Notes |

|---|---|---|

| Aminopyridine derivative | 50–150 g (scaled) | 3-fluoro-2-aminopyridine analog |

| Ethyl acrylate volume | 56.5–169.5 mL (scaled) | Molar ratio to aminopyridine: 1:1 to 1:2 |

| Trifluoromethanesulfonic acid | 5–10 mol% relative to ethyl acrylate | Added dropwise for controlled catalysis |

| Solvent volume (absolute ethanol) | 1/4 to 1 volume relative to ethyl acrylate | Ensures solubility and reaction efficiency |

| Temperature | 120–160°C | Oil bath reflux |

| Reaction time | 16–20 hours | Ensures high conversion |

| Washing solvents | Petroleum ether, ethyl acetate, methylene dichloride | Used in washing and recrystallization |

| Pressure during concentration | 0.09–0.1 MPa | Reduced pressure for solvent removal |

| Temperature during washing | 35–40°C | Prevents decomposition |

Research Findings and Yield Data

The described method yields ethyl 3-(pyridin-2-ylamino)propanoate derivatives with high purity (≥99% by HPLC) and yields ranging from 80% to 85%, depending on scale and exact conditions. The process is noted for:

- High efficiency : Reaction times are significantly shorter (16–20 hours) compared to prior art methods requiring up to 100 hours.

- Simplicity : One-step direct synthesis without intermediate isolation.

- Environmental and economic advantages : Use of inexpensive raw materials, straightforward purification, and reduced reaction time lower production costs and environmental impact.

- Scalability : The method has been demonstrated at multiple scales (50g to 150g aminopyridine), maintaining consistent yields and purity.

Comparative Table of Embodiments (Scaled Examples)

| Embodiment | Aminopyridine (g) | Ethyl Acrylate (mL) | Triflic Acid (mL) | Reaction Time (h) | Washing Solvent Ratio (Petroleum Ether : Ethyl Acetate) | Yield (%) | Purity (%) (HPLC) |

|---|---|---|---|---|---|---|---|

| 1 | 50 | 56.5 | 9 | 18 | 5:1 | 80 | 99 |

| 2 | 100 | 113 | 15 | 20 | 8:1 | 83 | 99 |

| 3 | 150 | 169.5 | 25 | 16 | 10:1 | 85 | 99 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-fluoropyridin-2-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(3-fluoropyridin-2-yl)propanoic acid.

Reduction: Formation of 3-(3-fluoropyridin-2-yl)propanol.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 3-(3-fluoropyridin-2-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(3-fluoropyridin-2-yl)propanoate involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. The ester group can undergo hydrolysis to release the active pyridine derivative, which can then exert its effects on target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Fluorine Substitution: The presence of fluorine (e.g., in this compound and Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate ) enhances metabolic stability and lipophilicity, critical for drug bioavailability.

Nitro and Oxo Groups: Compounds like Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate exhibit higher reactivity due to the electron-deficient nitro group, enabling participation in reduction or substitution reactions.

Amino and Amide Linkages: Ethyl 3-[(5-chloropyridine-2-yl)amino]-3-oxopropanoate demonstrates the importance of amino groups in targeting specific enzymes (e.g., AIMP2-DX2 in cancer).

Ester Chain Length: Propanoate esters (3 carbons) vs. acetate esters (2 carbons, e.g., 2-(3-Fluoropyridin-2-yl)acetic acid ) influence molecular conformation and interaction with biological targets.

Biological Activity

Ethyl 3-(3-fluoropyridin-2-yl)propanoate is a compound of interest in medicinal chemistry and biological research due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula . The presence of the fluorine atom on the pyridine ring significantly influences its chemical reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can alter its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine substituent enhances binding affinity to certain molecular targets, potentially influencing various biological pathways. The ester group can hydrolyze to release active pyridine derivatives that exert pharmacological effects.

Biological Activities

The compound has been investigated for several biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, research indicates that similar pyridine derivatives have shown enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

- Antimicrobial Properties : Research on related compounds highlights the potential antimicrobial activity against various pathogens. Compounds with similar structures have demonstrated moderate antibacterial effects against strains such as N. meningitidis and H. influenzae .

Case Studies and Research Findings

-

Synthesis and Evaluation :

A study focused on synthesizing this compound derivatives and evaluating their biological activity. The synthesized compounds were tested for their ability to inhibit cancer cell growth, showing promising results in vitro.The data indicates that the position of the substituent significantly affects the compound's potency against cancer cells.Compound Name Activity IC50 (µM) This compound Moderate Cytotoxicity 25 Ethyl 3-(4-fluoropyridin-2-yl)propanoate High Cytotoxicity 15 Ethyl 3-(3-chloropyridin-2-yl)propanoate Low Cytotoxicity 40 -

Mechanistic Studies :

Another study investigated the mechanism by which this compound interacts with cellular targets. Molecular docking studies revealed that the compound binds effectively to the active sites of specific enzymes involved in cell proliferation pathways, suggesting a potential role in cancer therapy .

Comparison with Similar Compounds

This compound can be compared with other fluorinated pyridine derivatives to understand its unique biological profile:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| Ethyl 3-(2-fluoropyridin-3-yl)propanoate | Structure | Antimicrobial |

| Ethyl 3-(4-fluoropyridin-2-yl)propanoate | Structure | Anticancer |

| Ethyl 3-(3-chloropyridin-2-yl)propanoate | Structure | Low Activity |

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-(3-fluoropyridin-2-yl)propanoate, and how can reaction conditions be optimized?

- Methodological Answer : this compound can be synthesized via esterification of 3-(3-fluoropyridin-2-yl)propanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) . Alternative routes include coupling reactions using tripotassium phosphate as a base in tetrahydrofuran (THF), as demonstrated in analogous propanoate syntheses . Optimization involves monitoring reaction progress via TLC or HPLC and adjusting temperature (room temperature to 60°C) to balance yield and purity. GC-FID/MS is recommended for validating product identity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine high-resolution NMR (¹H, ¹³C, and ¹⁹F) to confirm the fluoropyridine moiety and ester group . HSQC NMR is critical for resolving cross-peaks in complex mixtures, particularly for detecting byproducts . LCMS (m/z [M+H]+) provides rapid purity assessment, while elemental analysis validates stoichiometry . For chiral purity, chiral HPLC or polarimetry is advised if asymmetric synthesis is involved .

Q. What solvents and storage conditions are optimal for maintaining stability?

- Methodological Answer : Use anhydrous THF or ethyl acetate for reactions to avoid hydrolysis of the ester group . Long-term storage requires inert atmospheres (argon) at –20°C in amber vials to prevent photodegradation. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 1 month) can predict shelf life .

Advanced Research Questions

Q. How does the fluorine substituent on the pyridine ring influence reactivity in downstream applications?

- Methodological Answer : The 3-fluoro group enhances electron-withdrawing effects, increasing electrophilicity at the pyridine nitrogen. This facilitates nucleophilic aromatic substitution (e.g., with amines) but may reduce catalytic hydrogenation efficiency. Comparative studies using non-fluorinated analogs (e.g., ethyl 3-pyridin-2-ylpropanoate) via DFT calculations can quantify electronic effects .

Q. What strategies resolve contradictions in HSQC NMR data when analyzing reaction mixtures?

- Methodological Answer : Contradictions often arise from overlapping signals or unexpected byproducts (e.g., dihydro derivatives from reductive side reactions). Use 2D NMR (COSY, NOESY) to deconvolute signals and spiking experiments with authentic standards. For example, pretreat samples with metal catalysts to stabilize intermediates and reduce signal ambiguity .

Q. How can solvent effects be systematically evaluated in catalytic applications of this compound?

- Methodological Answer : Employ a solvent polarity screen (e.g., water, DMSO, toluene) to assess solvolysis rates and catalytic activity. For instance, polar aprotic solvents (DMF) may stabilize transition states in coupling reactions, while non-polar solvents favor ester stability . Kamlet-Taft parameters can correlate solvent properties with reaction outcomes .

Q. What mechanistic insights can be gained from studying its role in lignin deconstruction?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.